molecular formula C16H19NO B3432037 2-(3-Isopropylphenoxy)-5-methylaniline CAS No. 946728-47-8

2-(3-Isopropylphenoxy)-5-methylaniline

Cat. No.: B3432037
CAS No.: 946728-47-8
M. Wt: 241.33 g/mol
InChI Key: MDJVYTABSLSMOX-UHFFFAOYSA-N
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Description

2-(3-Isopropylphenoxy)-5-methylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of an isopropyl group attached to a phenoxy ring, which is further connected to a methylaniline structure. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropylphenoxy)-5-methylaniline typically involves the reaction of 3-isopropylphenol with 5-methylaniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 3-isopropylphenol is reacted with 5-methylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropylphenoxy)-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens, nitro groups, or alkyl groups are introduced into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Halogenated, nitro-substituted, or alkyl-substituted derivatives.

Scientific Research Applications

2-(3-Isopropylphenoxy)-5-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Isopropylphenoxy)-5-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Isopropylphenoxy)aniline
  • 2-(3-Isopropylphenoxy)-4-methylaniline
  • 2-(3-Isopropylphenoxy)-6-methylaniline

Uniqueness

2-(3-Isopropylphenoxy)-5-methylaniline is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

IUPAC Name

5-methyl-2-(3-propan-2-ylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-11(2)13-5-4-6-14(10-13)18-16-8-7-12(3)9-15(16)17/h4-11H,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJVYTABSLSMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC(=C2)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237161
Record name 5-Methyl-2-[3-(1-methylethyl)phenoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946728-47-8
Record name 5-Methyl-2-[3-(1-methylethyl)phenoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946728-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-[3-(1-methylethyl)phenoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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